{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the propylamine side chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The difluoromethyl group can be introduced using difluoromethylation reagents such as chlorodifluoromethane (CHF2Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the use of nanoscale titanium dioxide as a catalyst in the esterification step can improve the yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. For example, in its antifungal activity, the compound targets the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, inhibiting its function and leading to the death of the fungal cells . The difluoromethyl group enhances the compound’s binding affinity to the target enzyme, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl-pyrazole core structure and is used in the synthesis of fungicides.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine:
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity to target enzymes, making it a valuable compound in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C8H13F2N3 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C8H13F2N3/c1-2-4-11-6-7-3-5-12-13(7)8(9)10/h3,5,8,11H,2,4,6H2,1H3 |
InChI Key |
AHEWXUNIMZBYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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